molecular formula C20H19BrN2O B3288508 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-30-8

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B3288508
CAS No.: 852138-30-8
M. Wt: 383.3 g/mol
InChI Key: NGOFFAOYAIHQCB-UHFFFAOYSA-N
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Description

3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a brominated benzamide derivative featuring a tetrahydrocarbazole scaffold. The compound combines a 3-bromobenzamide group linked via a methylene bridge to the 6-position of a partially saturated carbazole ring. The bromine substituent at the 3-position of the benzamide moiety may enhance binding affinity or alter selectivity compared to non-halogenated or fluorinated analogs.

Properties

IUPAC Name

3-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOFFAOYAIHQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the following steps:

    Formation of Tetrahydrocarbazole Moiety: The tetrahydrocarbazole moiety can be synthesized through a series of cyclization reactions starting from appropriate precursors such as indole derivatives.

    Coupling Reaction: The final step involves the coupling of the brominated benzamide with the tetrahydrocarbazole moiety. This can be achieved through a nucleophilic substitution reaction using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrocarbazole moiety, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thio, and alkoxy derivatives can be formed.

    Oxidation and Reduction Products: Various oxidized and reduced forms of the tetrahydrocarbazole moiety can be obtained.

    Coupling Products: Complex biaryl and heteroaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)Benzamide (CAS 110146-03-7)

  • Structure : Lacks the bromine substituent and methylene linker; benzamide is directly attached to the carbazole.
  • Synthesis : Achieved via coupling of benzoyl chloride with 2,3,4,9-tetrahydro-1H-carbazol-6-amine, yielding 45% .
  • Key Differences: Absence of bromine reduces steric bulk and electronic effects. Direct amide linkage (vs.
  • Applications : Serves as a precursor for brominated or fluorinated derivatives, highlighting its role in SAR studies .

N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluorobenzamide

  • Structure: Features a fluorine at the benzamide 4-position and a dimethylamino group on the carbazole ring.
  • Pharmacology: Demonstrates high selectivity for the 5-HT1F receptor (Ki < 10 nM) over 5-HT1E, attributed to the fluorine’s electronegativity and the dimethylamino group’s conformational effects .
  • Key Differences: Fluorine (smaller, electronegative) vs. bromine (larger, polarizable) alters electronic and steric profiles.

5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione

  • Structure : Incorporates a 3-bromophenyl group but diverges with a benzoxazole-triazole core.
  • Spectroscopy : IR shows C-Br stretch at 533 cm⁻¹, while ¹H-NMR confirms aromatic protons (δ 6.99–8.00 ppm) and a methyl group (δ 2.77 ppm) .
  • Key Differences :
    • The triazole-thione moiety introduces hydrogen-bonding capabilities absent in the target compound.
    • Benzoxazole ring may confer rigidity, contrasting with the tetrahydrocarbazole’s puckered conformation .

LY344864 and LY334370 (5-HT1F Receptor Ligands)

  • LY344864: Fluorobenzamide with a dimethylamino-tetrahydrocarbazole scaffold.
  • LY334370 : Features a 4-fluorobenzamide linked to an indole-piperidine system.
  • Pharmacology : Both exhibit >100-fold selectivity for 5-HT1F over 5-HT1E receptors, driven by fluorobenzamide’s electronic properties and scaffold flexibility .
  • Key Differences :
    • Target compound’s bromine may reduce selectivity due to increased steric hindrance.
    • Indole vs. carbazole scaffolds influence π-π stacking and receptor binding pocket interactions.

Structural Characterization

  • X-Ray Crystallography : Used in and to confirm molecular geometry, particularly for hydrogen-bonding patterns .
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons in the target compound are expected at δ 7.5–8.2 ppm, similar to .
    • IR : C-Br stretch near 550–600 cm⁻¹ distinguishes it from fluorinated analogs .

Pharmacological and Physicochemical Properties

Receptor Selectivity

  • 5-HT1F vs. 5-HT1E : Fluorinated analogs (e.g., LY344864) show high 5-HT1F affinity, while bromination may shift selectivity due to altered steric and electronic profiles .
  • Carbazole Conformation : The tetrahydrocarbazole’s puckered ring (see for puckering analysis) may enhance binding to hydrophobic receptor pockets compared to planar carbazoles .

Hydrogen Bonding and Solubility

  • The amide and carbazole NH groups participate in hydrogen bonding (), influencing solubility and crystal packing .
  • Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing analogs.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Substituents Key Pharmacological Activity
Target Compound C₂₁H₂₀BrN₂O 3-Br, methylene-carbazole Under investigation
N-(2,3,4,9-THC*-6-yl)Benzamide C₁₉H₁₈N₂O H, direct amide Precursor for SAR studies
LY344864 C₂₁H₂₂FN₃O 4-F, dimethylamino-carbazole 5-HT1F selective (Ki < 10 nM)
5-[2-(3-Bromophenyl)-Benzoxazol... C₂₂H₁₅BrN₄OS 3-Br, benzoxazole-triazole Anticandidal activity

*THC: Tetrahydrocarbazole

Biological Activity

3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class. Its unique structure, featuring a bromine atom and a tetrahydrocarbazole moiety, has made it a subject of interest in biological and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H19BrN2O\text{C}_{20}\text{H}_{19}\text{BrN}_2\text{O}

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that carbazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)
Compound AA431 (epidermoid)1.61 ± 1.92
Compound BJurkat (T-cell)1.98 ± 1.22
This compoundTBDTBD

The specific IC50 values for this compound are yet to be determined in published studies.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar benzamide derivatives have demonstrated effectiveness against various bacterial strains. The presence of the bromine atom may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

The biological activity of this compound is thought to involve interactions with specific biological targets:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce G2/M phase arrest in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies indicate potential inhibition of pro-inflammatory cytokines.

Case Studies

Recent studies have focused on the synthesis and evaluation of various carbazole derivatives for their biological activities:

  • Study on Antitumor Activity : A series of carbazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated promising activity correlating with specific structural features.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the carbazole core and subsequent coupling with a brominated benzamide moiety. Key steps include:

  • Carbazole activation : Alkylation or amidation of the carbazole nitrogen using reagents like methyl iodide or chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) .
  • Benzamide coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the bromobenzamide group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (60–80°C) .
  • Purification : Column chromatography or preparative HPLC to isolate the product, with purity verified by NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the carbazole ring appear as distinct multiplets (δ 6.8–7.5 ppm), while the benzamide carbonyl resonates near δ 165–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 463.3 g/mol for C₂₀H₁₈BrN₃O) to validate the molecular formula .
  • Infrared (IR) Spectroscopy : Peaks at ~1646 cm⁻¹ (C=O stretch) and ~1528 cm⁻¹ (C-Br vibration) confirm functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on:

  • In vitro assays : Dose-response studies in cancer cell lines (e.g., MTT assays) to assess cytotoxicity, with IC₅₀ values calculated using nonlinear regression models .
  • Target engagement : Fluorescence polarization or surface plasmon resonance (SPR) to evaluate binding affinity to putative targets like kinases or GPCRs .
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Substituent variation : Synthesizing analogs with modified halogen (e.g., Cl, F instead of Br) or alkyl groups on the carbazole or benzamide moieties to probe steric/electronic effects .
  • Bioisosteric replacement : Swapping the carbazole core with indole or tetrahydroisoquinoline scaffolds to assess impact on target binding .
  • 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic, hydrophobic) with activity data .

Q. What methodologies optimize synthetic yields of this compound?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps, while toluene minimizes side reactions in carbazole alkylation .
  • Catalyst tuning : Ligand-accelerated catalysis (e.g., XPhos for Pd-mediated couplings) improves efficiency .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition during sensitive steps like amide bond formation .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

Contradictions arise from impurities or experimental variability. Mitigation strategies:

  • Analytical cross-validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm purity and identity .
  • Dose-response replication : Repeat bioassays with independent synthetic batches to rule out batch-specific artifacts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments (e.g., confirming regioisomers) .

Q. What methodologies assess the environmental impact of this compound?

Environmental fate studies require:

  • Biodegradation assays : OECD 301 tests to measure microbial degradation rates in water/soil matrices .
  • Ecotoxicology : Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .
  • Computational modeling : EPI Suite or ECOSAR to predict bioaccumulation and toxicity endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

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